Thallium carbonate

描述

Thallium(I) carbonate (Tl₂CO₃) is a highly toxic, water-soluble inorganic compound with the molecular weight of 468.78 g/mol . It forms shiny white monoclinic crystals with a density of 7.11 g/cm³ and a melting point of 272°C . Unlike most heavy metal carbonates (e.g., lead carbonate or mercury carbonate), thallium(I) carbonate exhibits exceptional solubility in water (5.3 g/100 g at 20°C, increasing to 27.2 g/100 g at 100°C) . This solubility arises from the similarity in ionic radius between Tl⁺ (1.47 Å) and K⁺ (1.33 Å), enabling thallium compounds to mimic alkali metal behavior .

Thallium(I) carbonate is synthesized via the reaction of thallium(I) hydroxide (TlOH) with carbon dioxide . It is used in analytical chemistry for spectral analysis, artificial diamond production, and as a precursor for synthesizing other thallium compounds (e.g., thallium nitrate, iodide, and acetate) . However, its extreme toxicity (oral LD₅₀ in rats: 21 mg/kg) and environmental persistence necessitate stringent handling protocols .

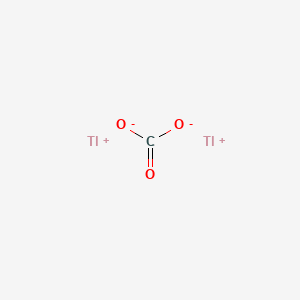

Structure

3D Structure of Parent

属性

IUPAC Name |

thallium(1+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Tl/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASUJKKKKGHFBF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Tl+].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl2CO3, CO3Tl2 | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thallium(I) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024332 | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heavy, shiny, colorless or white crystals. Used in the manufacture of imitation diamonds. Also used in analysis to test for carbon disulfide and as a fungicide. (EPA, 1998), Shiny colorless or white solid; Highly refractive; Soluble in water; [Hawley] White crystalline solid; [MSDSonline], COLOURLESS OR WHITE CRYSTALS. | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

333.6 °C | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 PART TO 24 PARTS WATER (W/W); 1 PART TO 3.7 PARTS BOILING WATER, INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE, In water, 52,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 5.2 (moderate) | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

7.1 (EPA, 1998) - Denser than water; will sink, 7.1, 7.1 g/cm³ | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Less than 1X10-6 mm Hg at 25 °C | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEAVY, SHINY, COLORLESS OR WHITE CRYSTALS, COLORLESS, MONOCLINIC CRYSTALS | |

CAS No. |

6533-73-9, 29809-42-5 | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, thallium(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dithallium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H673633FTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 °F (EPA, 1998), 272 °C | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

准备方法

Thallium carbonate is typically synthesized by treating thallous hydroxide (TlOH) with carbon dioxide (CO₂). The reaction proceeds as follows: [ 2 \text{TlOH} + \text{CO}_2 \rightarrow \text{Tl}_2\text{CO}_3 + \text{H}_2\text{O} ] This method is straightforward and yields this compound as a white crystalline product .

化学反应分析

Thallium carbonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to thallium(III) compounds under specific conditions.

Reduction: this compound can be reduced to thallium(I) compounds.

Substitution: this compound can participate in substitution reactions where the carbonate group is replaced by other anions.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like chlorine, and reducing agents such as hydrogen gas. Major products formed from these reactions include thallium hydroxide, thallium chloride, and other thallium salts .

科学研究应用

Industrial Applications

1.1. Imitation Diamonds Manufacturing

Thallium carbonate is utilized in the production of imitation diamonds. The compound serves as a precursor in synthesizing thallium-containing materials that mimic the optical properties of diamonds, making it valuable in the jewelry industry .

1.2. Optical Materials

Thallium compounds are known for their optical properties, particularly thallium bromide-iodide crystals, which are used in infrared optical materials. This compound contributes to the development of low melting glasses that are fluid at temperatures between 125°C and 150°C, enhancing their utility in optical applications .

Environmental Research

2.1. Soil Contamination Studies

Research indicates that this compound and other thallium compounds contribute to soil contamination, particularly in areas affected by industrial activities such as mining and metal processing. A study found that thallium was present in significant quantities in soils from carbonate-hosted lead-zinc ore areas, raising concerns about ecological risks and human health . The geochemical behavior of thallium in soils demonstrates its mobility and bioavailability, necessitating remediation efforts to mitigate contamination effects on agriculture and ecosystems.

Biomedical Research

3.1. Toxicology Studies

This compound has been extensively studied for its toxicological effects. It is known to interfere with potassium transport in biological systems due to its similar ionic radius to potassium ions (K). This interference can lead to cellular dysfunction and various health issues, including reproductive toxicity and neurotoxicity . Understanding these mechanisms is crucial for assessing health risks associated with exposure to thallium compounds.

3.2. Research on Genetic Damage

Recent studies have investigated the potential for thallium-induced DNA damage and genetic alterations. Thallium's ability to mimic potassium can disrupt cellular processes, leading to epigenetic changes that may have long-term health implications . These findings highlight the importance of further research into the genetic consequences of thallium exposure.

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent for testing carbon disulfide levels in various samples . Its chemical properties facilitate specific reactions that enable accurate measurements of this compound, aiding environmental monitoring and safety assessments.

作用机制

Thallium carbonate exerts its effects primarily through its interaction with biological systems. Thallium ions can replace potassium ions in various physiological processes, disrupting normal cellular functions. This can lead to impaired glutathione metabolism, oxidative stress, and disruption of potassium-regulated homeostasis. Thallium’s ability to interfere with DNA synthesis and induce chromosomal abnormalities also contributes to its toxicity .

相似化合物的比较

Thallium(I) carbonate shares structural and functional similarities with other thallium(I) salts and alkali metal carbonates, but its toxicity and solubility distinguish it from analogs. Below is a detailed comparison:

Physical and Chemical Properties

Key Observations :

- Thallium(I) carbonate is the only heavy metal carbonate with significant water solubility, a property it shares with potassium carbonate due to ionic radius similarity .

- Unlike silver carbonate (Ag₂CO₃), which is photosensitive and insoluble, Tl₂CO₃ remains stable in aqueous solutions .

Toxicity and Environmental Impact

Thallium compounds exhibit toxicity orders of magnitude higher than alkali metals:

Key Findings :

- Plant uptake studies show thallium compounds (including Tl₂CO₃) are absorbed more efficiently than traditional heavy metals (e.g., lead, cadmium), increasing contamination risks in crops .

生物活性

Thallium carbonate (TlCO) is a chemical compound that poses significant biological activity and toxicity. This article explores its biological effects, mechanisms of toxicity, and relevant case studies, supported by data tables and research findings.

This compound is a soluble salt that releases thallium ions (Tl) in aqueous environments. Thallium is known for its severe toxicity, comparable to that of heavy metals like mercury and lead. It can mimic potassium ions due to their similar ionic radii, leading to significant physiological disruptions.

Mechanisms of Toxicity

- Cellular Uptake : Thallium ions can enter cells through potassium channels, disrupting potassium homeostasis. This interference can lead to mitochondrial dysfunction and metabolic disturbances, affecting cellular respiration and enzyme activities .

- Genotoxic Effects : Studies have shown that thallium exposure induces DNA damage and chromosomal aberrations in human cells. For instance, in vitro studies demonstrated a concentration-dependent reduction in mitotic indices and increased structural chromosomal aberrations .

- Apoptosis Induction : Thallium has been shown to trigger apoptosis in neuronal cells (e.g., PC12 cells) through mechanisms involving cathepsins, which are proteases that play roles in apoptosis pathways .

Case Study 1: Thallium Poisoning

A notable case involved a 51-year-old woman who exhibited symptoms such as myalgia, vertigo, and jaundice after accidental exposure to thallium. Laboratory tests revealed elevated urinary thallium levels, indicating significant systemic absorption. The patient was treated with D-penicillamine, resulting in recovery and normalization of urinary thallium levels .

Case Study 2: Occupational Exposure

In an occupational setting, workers exposed to thallium compounds reported neurological symptoms. Epidemiological studies indicated a correlation between thallium exposure and increased rates of chronic health issues, underscoring the compound's long-term effects on human health .

Research Findings

Recent studies have focused on the environmental impact of thallium contamination due to industrial activities. The following table summarizes key findings related to thallium's biological activity:

| Study | Findings | Biological Activity |

|---|---|---|

| Hantson et al. (1997) | Increased micronuclei in lymphocytes post-thallium ingestion | Genotoxicity |

| Rodríguez-Mercado et al. (2013) | Concentration-dependent reduction in mitotic indices | Cytotoxicity |

| Hanzel et al. (2012) | Induction of apoptosis in PC12 cells | Neurotoxicity |

| ATSDR Report (2023) | Summary of health effects from thallium exposure | Various systemic effects |

常见问题

Basic: What are the key physicochemical properties of thallium carbonate relevant to experimental design?

This compound (Tl₂CO₃) is a highly refractive, monoclinic crystalline solid with a density of 7.11 g/cm³ and a melting point of 272°C . Its solubility in water increases with temperature: 5.3 g/100 g (20°C), 12.2 g/100 g (60°C), and 27.2 g/100 g (100°C) . These properties are critical for designing reactions requiring controlled temperature and solvent systems. For example, its low solubility at room temperature may necessitate heated aqueous solutions for homogeneous reactions, while its thermal stability (up to 272°C) informs high-temperature synthesis protocols.

Basic: What laboratory synthesis methods are recommended for this compound?

This compound is typically synthesized by reacting thallium(I) hydroxide (TlOH) with carbon dioxide under controlled conditions. A common protocol involves bubbling CO₂ through a TlOH aqueous solution until precipitation is complete. The product is filtered, washed with cold water to remove impurities, and dried in a desiccator . Purity validation via elemental analysis and comparison with reference X-ray diffraction patterns is essential due to Tl₂CO₃’s hygroscopic nature and potential contamination with TlOH or Tl₂O residues .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?

Discrepancies in solubility data (e.g., variations in g/100 g H₂O values) often arise from differences in experimental conditions, such as temperature control (±1°C accuracy), ionic strength of solutions, or impurities in starting materials. To address this, researchers should:

- Standardize measurements using ultrapure water and inert atmospheres to prevent Tl⁺ oxidation.

- Cross-reference data with thermodynamically derived solubility products (Ksp) for Tl₂CO₃, though direct Ksp values are not widely reported. Indirect methods, such as measuring Tl⁺ ion concentration via ICP-MS after equilibrium, can improve accuracy .

Advanced: What are the critical safety considerations for handling this compound in research?

This compound is acutely toxic (oral LD50 < 50 mg/kg in rats) and requires stringent safety protocols :

- Storage : Keep in airtight containers under dry, inert atmospheres. Avoid contact with strong acids (e.g., HCl, H₂SO₄) or oxidizers (e.g., KMnO₄, Cl₂), which can release toxic Tl⁺ ions or CO₂ .

- PPE : Use chemical-resistant gloves (neoprene or nitrile), N95 respirators, and fume hoods with local exhaust ventilation .

- Decontamination : Clean spills with alkaline solutions (e.g., 10% NaOH) to precipitate Tl⁺, followed by filtration and disposal as hazardous waste .

Advanced: What analytical techniques are recommended for detecting this compound in environmental samples?

- Spectroscopy : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers sub-ppb detection limits for Tl⁺ ions.

- Electrochemistry : Anodic stripping voltammetry (ASV) can quantify Tl⁺ in aqueous matrices with minimal sample preparation.

- Chromatography : Pair ion chromatography with UV-Vis detection for speciation analysis (e.g., distinguishing Tl⁺ from Tl³⁺) .

Validate results using EPA Method 200.8 or FDA-approved protocols for trace metal analysis .

Basic: How should researchers characterize the purity of synthesized this compound?

- Elemental Analysis : Confirm C, O, and Tl content (±0.3% accuracy).

- XRD : Compare diffraction patterns with reference data (ICDD PDF-00-022-0153) to verify crystallinity and phase purity .

- Thermogravimetric Analysis (TGA) : Monitor decomposition at 272°C to ensure absence of hydrated or carbonate-impure phases .

Advanced: How does this compound’s reactivity influence its use in synthetic chemistry?

Tl₂CO₃ acts as a weak base in aqueous solutions, neutralizing acids to form Tl⁺ salts. However, its reactivity with reducing agents (e.g., NaBH₄) or organics (e.g., alcohols) can produce hazardous byproducts like Tl metal or alkylthallium compounds. Researchers must:

- Avoid redox-active solvents (e.g., THF) in reactions.

- Monitor pH to prevent unintended TlOH formation .

Advanced: What strategies mitigate environmental risks when disposing of this compound waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。